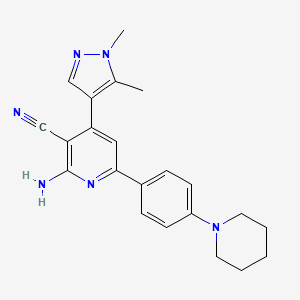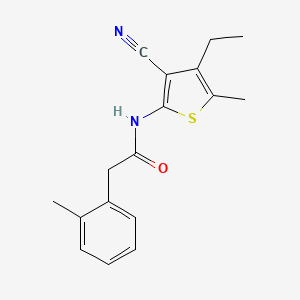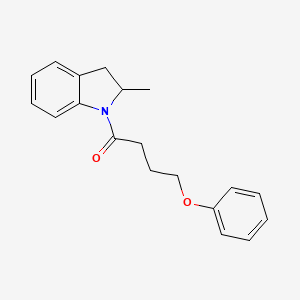![molecular formula C21H20N2O3 B5310036 N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5310036.png)
N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide, also known as EF-24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. EF-24 belongs to the class of curcumin analogs, which are compounds derived from the natural product curcumin, found in turmeric. EF-24 has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide is not fully understood, but several studies have suggested that it acts through multiple pathways. N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide has been shown to possess several biochemical and physiological effects. Studies have demonstrated that N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide has been shown to reduce oxidative stress and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide has also been shown to inhibit the proliferation and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide is its versatility in different disease models. N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. Additionally, N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide has been shown to have low toxicity in animal studies, indicating that it may be safe for use in humans.
One of the limitations of N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide has a short half-life, which may limit its effectiveness in some disease models.
Direcciones Futuras
There are several future directions for research on N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide and to identify its molecular targets. Further research is also needed to determine the optimal dosing and administration of N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide in various disease models. Finally, clinical trials are needed to determine the safety and efficacy of N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide in humans.
Métodos De Síntesis
N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the final product. The synthesis of N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide has been described in detail in several scientific publications, including a paper by Wang et al. (2014).
Aplicaciones Científicas De Investigación
N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide has been extensively studied for its potential therapeutic properties. Several studies have demonstrated its anti-inflammatory effects in various disease models, including arthritis, colitis, and neuroinflammation. N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide has also been shown to possess anti-cancer properties, with studies indicating that it can inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[5-[(2-ethylphenyl)carbamoyl]-2-methylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-3-15-7-4-5-8-17(15)22-20(24)16-11-10-14(2)18(13-16)23-21(25)19-9-6-12-26-19/h4-13H,3H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZWKMXEQQUTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-N-[1-(4-morpholin-4-ylphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5309956.png)
![2-(1H-benzimidazol-1-yl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5309960.png)
![1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine](/img/structure/B5309972.png)

![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)

![N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride](/img/structure/B5310012.png)
![methyl 2-[(3S*,4R*)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-6-methylpyrimidine-4-carboxylate](/img/structure/B5310028.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5310030.png)
![2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide](/img/structure/B5310042.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B5310056.png)
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5310059.png)
![3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine](/img/structure/B5310062.png)